REACTION_CXSMILES
|
[CH2:1]([Mg]Cl)[CH2:2][CH3:3].[CH2:6]1[CH2:10]OC[CH2:7]1.[CH3:11][C:12]1[CH2:16][CH2:15][C:14](=[O:17])[CH:13]=1>C(O)(=O)C>[CH3:3][C:2]1[CH2:1][CH:11]=[C:12]([CH2:13][CH2:14][CH3:15])[CH:16]=1.[CH2:7]([C:14]1([OH:17])[CH2:15][CH2:16][C:12]([CH3:11])=[CH:13]1)[CH2:6][CH3:10]
|
Name
|
|
Quantity
|
3.6 g
|
Type
|
reactant
|
Smiles
|
CC1=CC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CC)[Mg]Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(CC1)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Name
|
|
Quantity
|
4.66 g
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Control Type
|
UNSPECIFIED
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Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
3-necked, round-bottom flask equipped with a thermometer, magnetic stirring bar, and an addition funnel
|
Type
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TEMPERATURE
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Details
|
The reaction mixture was slowly warmed to 22° C. over a period of one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC(=CC1)CCC
|
Name
|
|
Type
|
product
|
Smiles
|
C(CC)C1(C=C(CC1)C)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |